molecular formula C12H15N3O3 B11764074 Ethyl 7-isopropyl-4-oxo-3,4-dihydropyrrolo[2,1-F][1,2,4]triazine-5-carboxylate

Ethyl 7-isopropyl-4-oxo-3,4-dihydropyrrolo[2,1-F][1,2,4]triazine-5-carboxylate

Cat. No.: B11764074
M. Wt: 249.27 g/mol
InChI Key: MERKBIYBANWYCZ-UHFFFAOYSA-N
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Description

Ethyl 7-isopropyl-4-oxo-3,4-dihydropyrrolo[2,1-F][1,2,4]triazine-5-carboxylate is a heterocyclic compound that belongs to the pyrrolo[2,1-F][1,2,4]triazine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-isopropyl-4-oxo-3,4-dihydropyrrolo[2,1-F][1,2,4]triazine-5-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of pyrrole derivatives with appropriate reagents to form the desired triazine structure. The synthetic methods can be classified into six distinct categories:

    Synthesis from Pyrrole Derivatives: This involves the reaction of pyrrole derivatives with various reagents to form the triazine ring.

    Synthesis via Bromohydrazone: This method involves the formation of bromohydrazone intermediates, which are then cyclized to form the triazine ring.

    Synthesis via Formation of Triazinium Dicyanomethylide: This involves the formation of triazinium dicyanomethylide intermediates, which are then converted to the desired triazine compound.

    Multistep Synthesis: This method involves multiple steps, including the formation of intermediates and their subsequent conversion to the final product.

    Transition Metal Mediated Synthesis: This involves the use of transition metals as catalysts to facilitate the formation of the triazine ring.

    Rearrangement of Pyrrolooxadiazines: This method involves the rearrangement of pyrrolooxadiazine intermediates to form the triazine ring.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The specific methods used may vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-isopropyl-4-oxo-3,4-dihydropyrrolo[2,1-F][1,2,4]triazine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxo derivatives, while substitution reactions may yield various substituted triazine compounds .

Scientific Research Applications

Ethyl 7-isopropyl-4-oxo-3,4-dihydropyrrolo[2,1-F][1,2,4]triazine-5-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of various heterocyclic compounds.

    Biology: It is studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 7-isopropyl-4-oxo-3,4-dihydropyrrolo[2,1-F][1,2,4]triazine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The specific molecular targets and pathways involved depend on the particular application and biological context .

Comparison with Similar Compounds

Ethyl 7-isopropyl-4-oxo-3,4-dihydropyrrolo[2,1-F][1,2,4]triazine-5-carboxylate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C12H15N3O3

Molecular Weight

249.27 g/mol

IUPAC Name

ethyl 4-oxo-7-propan-2-yl-3H-pyrrolo[2,1-f][1,2,4]triazine-5-carboxylate

InChI

InChI=1S/C12H15N3O3/c1-4-18-12(17)8-5-9(7(2)3)15-10(8)11(16)13-6-14-15/h5-7H,4H2,1-3H3,(H,13,14,16)

InChI Key

MERKBIYBANWYCZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C(=O)NC=NN2C(=C1)C(C)C

Origin of Product

United States

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